(2-Carboxyphenyl)(phenyl)iodanium
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Overview
Description
. This compound is characterized by the presence of an iodonium ion bonded to a phenyl group and a carboxyphenyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyphenyl)(phenyl)iodanium typically involves the reaction of iodobenzene with a carboxylic acid derivative under oxidative conditions. One common method is the reaction of iodobenzene with 2-carboxybenzoic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodosyl derivatives.
Reduction: It can be reduced to form iodobenzene and carboxybenzoic acid.
Substitution: The iodonium ion can be substituted by nucleophiles such as halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium halides, primary amines, and thiols are employed under mild conditions.
Major Products
Oxidation: Iodosyl derivatives.
Reduction: Iodobenzene and carboxybenzoic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(2-Carboxyphenyl)(phenyl)iodanium has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Carboxyphenyl)(phenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the phenyl group to nucleophiles. This reactivity is exploited in organic synthesis to form carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium chloride: Similar structure but with a chloride ion instead of a carboxylate group.
Phenyl iodonium diacetate: Contains two acetate groups instead of a carboxylate and phenyl group.
Iodosylbenzene: Contains an iodosyl group instead of a carboxylate group.
Uniqueness
(2-Carboxyphenyl)(phenyl)iodanium is unique due to the presence of both a carboxylate and a phenyl group, which enhances its reactivity and stability. This makes it a versatile reagent in organic synthesis and other applications .
Properties
IUPAC Name |
(2-carboxyphenyl)-phenyliodanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVQQXOGHCZNN-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IO2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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